molecular formula C15H28BrNSSn B3079221 2-Bromo-5-(tributylstannyl)thiazole CAS No. 1062589-73-4

2-Bromo-5-(tributylstannyl)thiazole

Cat. No.: B3079221
CAS No.: 1062589-73-4
M. Wt: 453.1
InChI Key: LOKZFBRKEMXQQF-UHFFFAOYSA-N
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Description

2-Bromo-5-(tributylstannyl)thiazole is a chemical compound with the molecular formula C15H28BrNSSn and a molecular weight of 453.07 g/mol . It is a pale-yellow to yellow-brown liquid at room temperature . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Mode of Action

It’s known that this compound can be used as a reagent for arylation of thiazole by stille cross-coupling . This suggests that it may interact with its targets through a similar mechanism, potentially modifying their function.

Pharmacokinetics

It’s known that the compound is a pale-yellow to yellow-brown liquid at room temperature , which may influence its bioavailability and distribution.

Result of Action

Given its use in stille cross-coupling reactions , it may play a role in the synthesis of various biologically active compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(tributylstannyl)thiazole. For instance, its physical form as a liquid at room temperature suggests that temperature could impact its stability and efficacy. Additionally, safety information indicates that it should be stored at room temperature , suggesting that extreme temperatures might affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(tributylstannyl)thiazole typically involves the reaction of 2-bromo-5-iodothiazole with tributyltin hydride in the presence of a palladium catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. In Stille coupling reactions, the primary products are aryl or vinyl thiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(tributylstannyl)thiazole is unique due to the presence of both a bromine atom and a tributyltin group on the thiazole ring. This combination allows for versatile reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZFBRKEMXQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrNSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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